molecular formula C23H23ClN4O3S B2448955 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217092-92-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2448955
CAS RN: 1217092-92-6
M. Wt: 470.97
InChI Key: BZFOXHMTEQDMMR-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis of related compounds, such as 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, has been explored for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal activities (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Antimicrobial Activity

  • Investigations into 2,6-difluorobenzamides have highlighted their potential as antibacterial drugs. Derivatives like 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide have shown promise in inhibiting bacterial cell division (V. Straniero et al., 2023).

Synthesis Techniques

  • Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been utilized for the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives. This method demonstrates significant stereoselectivity and efficiency (B. Gabriele et al., 2006).

Novel Synthesis Approaches

  • Novel synthesis methods for compounds like cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1h-imidazole have been developed, representing a new class of azole antifungal agents (F. RaneDinanath et al., 1988).

Structural and Spectral Characterization

  • Detailed structural and spectral characterization of similar compounds, utilizing techniques like FT-IR, NMR, and single crystal XRD, has been conducted to explore their potential as non-linear optical (NLO) materials (L. Athishu Anthony et al., 2021).

Thromboxane Synthetase Inhibition

  • Research on 1H-imidazol-1-yl-substituted benzo[b]thiophene derivatives has identified potent inhibitors of thromboxane A2 synthetase, important for cardiovascular research (P. Cross et al., 1986).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S.ClH/c1-16-3-5-18-21(13-16)31-23(25-18)27(9-2-8-26-10-7-24-15-26)22(28)17-4-6-19-20(14-17)30-12-11-29-19;/h3-7,10,13-15H,2,8-9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFOXHMTEQDMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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